molecular formula C15H13N3O2 B114863 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 159222-58-9

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B114863
CAS No.: 159222-58-9
M. Wt: 267.28 g/mol
InChI Key: NYEKSAGNQLAWQF-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is an organic compound that features a 1,3,4-oxadiazole ring substituted with a 3-methoxyphenyl group and an aniline moiety The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the 3-methoxyphenyl and aniline groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3-methoxybenzohydrazide with an appropriate carboxylic acid derivative can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, while reduction of the oxadiazole ring can produce various reduced heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy and aniline groups can further modulate the compound’s affinity and specificity for these targets .

Comparison with Similar Compounds

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can be compared with other oxadiazole derivatives to highlight its uniqueness:

By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the properties of this compound for specific applications.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-11-6-4-5-10(9-11)14-17-18-15(20-14)12-7-2-3-8-13(12)16/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEKSAGNQLAWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384129
Record name 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159222-58-9
Record name 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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